molecular formula C14H21ClN2O B1331817 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-56-7

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine

Cat. No.: B1331817
CAS No.: 401801-56-7
M. Wt: 268.78 g/mol
InChI Key: SZSFCFYPOLLTOH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves several steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product .

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Chemical Reactions Analysis

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and phenoxy derivatives .

Scientific Research Applications

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as proteins or enzymes. The phenoxyethyl group allows the compound to bind to hydrophobic pockets within proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in research and potential therapeutic uses .

Biological Activity

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenoxyethyl group, which is characterized by the presence of a chloro and dimethyl group on the phenyl ring. This unique structure contributes to its interaction with various biological targets.

The mechanism of action for this compound involves:

  • Binding to Proteins : The phenoxyethyl moiety allows for hydrophobic interactions with protein targets, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate protein activity, influencing various signaling pathways.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting cell proliferation and apoptosis pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death. The presence of the chloro group is believed to enhance its cytotoxic effects against tumor cells .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-morpholineMorpholine ring instead of piperazineDifferent binding properties; potential for varied biological effects
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-pyrrolidinePyrrolidine ringVariations in reactivity and interactions with molecular targets

These comparisons highlight how modifications in the chemical structure can influence biological activity.

Case Study 1: Anticancer Effects

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell types. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong potential for therapeutic applications in treating bacterial infections .

Properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-11-9-13(10-12(2)14(11)15)18-8-7-17-5-3-16-4-6-17/h9-10,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSFCFYPOLLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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